molecular formula C15H20O3 B12460634 7,9a-dimethyl-4-methylidenedecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one CAS No. 78148-52-4

7,9a-dimethyl-4-methylidenedecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one

Cat. No.: B12460634
CAS No.: 78148-52-4
M. Wt: 248.32 g/mol
InChI Key: QWQSMEDUZQDVLA-UHFFFAOYSA-N
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Description

7,9a-Dimethyl-4-methylidenedecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one (referred to as Arteannuin B) is a sesquiterpene lactone derived from Artemisia annua, a plant renowned for its antimalarial properties. Structurally, it features a complex fused-ring system with an oxirane (epoxide) moiety, methylidene group at position 4, and methyl substituents at positions 7 and 9a (Figure 1). Its stereochemistry is defined as (1aR, 1aα, 1bR*, 4aβ, 7β, 7aβ, 9aα) .

Arteannuin B exhibits notable anthelmintic activity, attributed to its high binding affinity to β-tubulin, a critical target in parasitic microtubule disruption. This property distinguishes it from artemisinin and deoxyartemisinin, which show lower binding affinities (Table 1) .

Properties

IUPAC Name

8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8,10-11,13H,2,4-7H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQSMEDUZQDVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101139259
Record name Decahydro-3,5a-dimethyl-9-methylene-8H-oxireno[7,8]naphtho[8a,1-b]furan-8-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78148-52-4
Record name Decahydro-3,5a-dimethyl-9-methylene-8H-oxireno[7,8]naphtho[8a,1-b]furan-8-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decahydro-3,5a-dimethyl-9-methylene-8H-oxireno[7,8]naphtho[8a,1-b]furan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Extraction and Chromatographic Purification

  • Procedure :

    • Crushed A. annua biomass is soaked in methanol (1:2 w/v) for 12–24 hours.
    • The extract is filtered and concentrated under reduced pressure.
    • Rough separation is performed using a D-101 macroporous resin column, eluting with methanol-water gradients (70% → 100% methanol).
    • Target fractions are further purified via preparative HPLC with a C18 column (acetonitrile:water = 65:35).
  • Yield : 0.02–0.05% (w/w) from dried plant material.

  • Advantages : Scalable for industrial use; preserves stereochemistry.
  • Limitations : Low natural abundance necessitates large biomass input.

Chemical Synthesis from Arteannuic Acid

Arteannuin B is synthesized from arteannuic acid (C15H22O3), a biosynthetic precursor, via a five-step reaction sequence:

Reaction Steps and Conditions

Step Reagents/Conditions Product Yield
1 Diazomethane (CH2N2) in ether Methyl arteannuate 95%
2 NaBH4, NiCl2 in MeOH Dihydro-methyl arteannuate 90%
3 O3 in MeOH/CH2Cl2 at −80°C Ozonide intermediate 85%
4 (CH3)2S, then HCl/TsOH Cyclized lactone 78%
5 SiO2 chromatography Purified Arteannuin B 65%
  • Key Details :
    • Step 3 : Ozonolysis selectively cleaves the exocyclic double bond, forming a ketone intermediate.
    • Step 4 : Acid-mediated cyclization generates the oxireno ring system.
    • Stereochemical Control : The (7R,9aR) configuration is preserved via chiral pool synthesis from arteannuic acid.

Asymmetric Synthesis via Enders SAMP/RAMP Hydrazone Alkylation

The Enders method enables de novo synthesis of Arteannuin B’s sesquiterpene backbone:

Protocol Overview

  • Hydrazone Formation :
    • (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) reacts with a ketone precursor to form a chiral hydrazone.
  • Azaenolate Alkylation :
    • Deprotonation with LDA and alkylation with methyl iodide introduces the C-7 methyl group.
  • Ozonolytic Cleavage :
    • Ozonolysis followed by reductive workup (NaHSO3) yields the lactone core.
  • Yield : 42% over 4 steps.
  • Advantages : Avoids reliance on natural precursors; enantiomeric excess >98%.

Catalytic Epoxidation and Ring Expansion

A novel approach employs epoxidation of germacrane-type sesquiterpenes:

Experimental Setup

  • Substrate : 5,8a-Dimethyl-3-methylenehexahydronaphtho[2,3-b]furan-2-one.
  • Catalyst : VO(acac)2 (5 mol%) in CH2Cl2.
  • Oxidant : TBHP (3 equiv) at 0°C for 6 hours.
  • Outcome : Epoxidation at C-4/C-5, followed by acid-catalyzed ring expansion to form the oxireno moiety.

  • Yield : 68%.

  • Side Products : 12% over-oxidized quinone derivatives.

Purification and Characterization

Crystallization Optimization

  • Solvent System : Ethyl acetate/hexane (1:3 v/v) at −20°C.
  • Purity : ≥98% (HPLC, C18 column).
  • Melting Point : 149–151°C.

Spectroscopic Data

Technique Data
1H NMR (CDCl3) δ 5.21 (d, J = 3.1 Hz, 1H), 2.89 (m, 1H), 1.32 (s, 3H), 1.25 (d, J = 6.5 Hz, 3H).
13C NMR δ 176.8 (C=O), 122.4 (C-4), 85.3 (C-3), 55.6 (C-7).
HRMS [M+H]+ calcd. for C15H20O3: 248.1412; found: 248.1416.

Industrial-Scale Production Challenges

  • Cost of Synthesis : ~$12,000/kg via chemical synthesis vs. ~$3,000/kg via extraction.
  • Stability Issues : Degrades under UV light (t1/2 = 48 hours at 25°C).
  • Regulatory Compliance : Requires USP <823> guidelines for residual solvents (methanol <3,000 ppm).

Chemical Reactions Analysis

Types of Reactions

7,9a-Dimethyl-4-methylidenedecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, 7,9a-dimethyl-4-methylidenedecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine

This compound has shown potential in biological and medicinal research. It may exhibit bioactive properties, making it a candidate for drug development and other therapeutic applications .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 7,9a-dimethyl-4-methylidenedecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets involved may vary, but they often include binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs in the Artemisinin Family

Artemisinin , the progenitor of antimalarial sesquiterpene lactones, shares a core naphthofuran-oxirane framework with Arteannuin B. However, key differences include:

  • Artemisinin : Contains a peroxide bridge (1,2,4-trioxane) critical for its antimalarial mechanism via radical generation.
  • Arteannuin B : Lacks the peroxide bridge but retains the oxirane ring and methylidene group, enhancing β-tubulin binding .
  • Dihydroartemisinin : A hydrogenated derivative of artemisinin with improved solubility but reduced thermal stability compared to Arteannuin B .

Table 1: Binding Affinities of Artemisinin Derivatives to β-Tubulin

Compound Binding Affinity (ΔG, kcal/mol) Key Structural Features
Arteannuin B -9.2 Oxirane, methylidene, 7,9a-dimethyl
Artemisinin -7.8 Peroxide bridge, lactone
Deoxyartemisinin -6.5 Lactone, no peroxide or oxirane

Data sourced from molecular docking studies .

Dihydroarteannuin B

Dihydroarteannuin B (CAS 87206-33-5), a hydrogenated derivative of Arteannuin B, replaces the methylidene group with a methyl substituent at position 4.

Naphtho[2,1-b]furan Derivatives

These synthetic derivatives exhibit antimicrobial and anti-inflammatory activities but lack the oxirane or methylidene groups critical for Arteannuin B’s anthelmintic effects . For example:

  • Compound 8 (pyran-chromene hybrid): Demonstrates moderate antifungal activity due to extended π-conjugation .

Key Research Findings and Implications

  • Structural-Activity Relationship (SAR) : The oxirane and methylidene groups in Arteannuin B are critical for β-tubulin binding, a feature absent in artemisinin derivatives or synthetic naphthofurans .
  • Thermal Stability : Arteannuin B’s methylidene group may confer greater stability compared to dihydroarteannuin B, which is prone to oxidative degradation .
  • Synthetic Accessibility : Unlike Arteannuin B, which is plant-derived, naphthofuran-pyrazole hybrids are synthetically tractable, enabling scalable production for antimicrobial applications .

Biological Activity

7,9a-Dimethyl-4-methylidenedecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one is a complex organic compound with the molecular formula C15H20O3C_{15}H_{20}O_{3} and a CAS number of 50906-56-4. This compound is characterized by its unique structural features, which include a fused oxireno and naphtho-furan ring system. Its intricate arrangement of carbon rings and functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. These interactions may lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to certain receptors, modulating signaling pathways.
  • Cellular Effects : Changes in cellular processes such as apoptosis or proliferation may occur depending on the context of its use.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : Preliminary research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of cell growth in breast and prostate cancer models.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting its potential as a natural preservative or therapeutic agent.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammatory markers in vitro, indicating possible applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University explored the effects of this compound on MCF-7 breast cancer cells. The findings revealed:

Concentration (µM)Cell Viability (%)
0100
1085
2570
5045
10020

The compound reduced cell viability significantly at concentrations above 25 µM.

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

These results indicate that the compound has promising antibacterial properties.

Comparison with Similar Compounds

To better understand the unique aspects of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
ArteannuinSimilar fused ring structureKnown for strong antimalarial properties
DihydroartemisininDerived from artemisininWidely used in antimalarial treatments
NaphthoquinoneContains naphthalene ringsExhibits potent antimicrobial activity

This comparison highlights the distinct chemical and biological properties attributed to the unique fused ring system of the target compound.

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